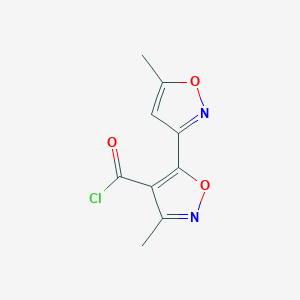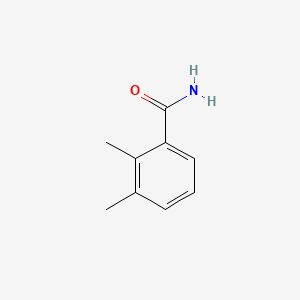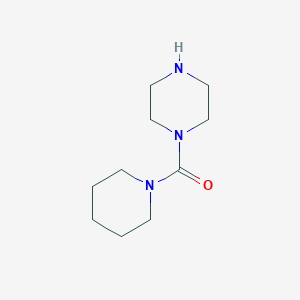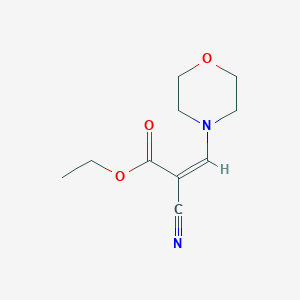
3-Cloro-5-nitropiridina
Descripción general
Descripción
3-Chloro-5-nitropyridine is a heterocyclic aromatic compound that contains both chlorine and nitro functional groups attached to a pyridine ring
Aplicaciones Científicas De Investigación
3-Chloro-5-nitropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and as a building block for bioactive molecules.
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting various diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Safety and Hazards
Mecanismo De Acción
Target of Action
Nitropyridines, the class of compounds to which 3-chloro-5-nitropyridine belongs, are known to be precursors of potential pharmaceutical and agrochemical importance .
Biochemical Pathways
Nitropyridines are known to undergo reactions with ammonia and amines by the vicarious substitution method and by the oxidative substitution method . These reactions could potentially affect various biochemical pathways.
Pharmacokinetics
The compound’s high lipophilicity suggests that it may have good bioavailability .
Action Environment
The compound’s stability in dry, room temperature conditions suggests that it may be relatively stable under a variety of environmental conditions .
Análisis Bioquímico
Biochemical Properties
Nitropyridines, a class of compounds to which 3-Chloro-5-nitropyridine belongs, are known to participate in various biochemical reactions . They can interact with enzymes, proteins, and other biomolecules, although the specific interactions of 3-Chloro-5-nitropyridine have not been reported.
Molecular Mechanism
It is known that nitropyridines can undergo a [1,5] sigmatropic shift, where the nitro group migrates from the 1-position to the 3-position . This could potentially influence its interactions with biomolecules and its effects at the molecular level.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Chloro-5-nitropyridine can be synthesized through several methods. One common approach involves the nitration of 3-chloropyridine using nitric acid in the presence of trifluoroacetic anhydride. This method yields 3-chloro-5-nitropyridine in good yields . Another method involves the reaction of 3-nitropyridine with phosphorus pentachloride (PCl5) to introduce the chlorine atom at the 3-position .
Industrial Production Methods: In industrial settings, the production of 3-chloro-5-nitropyridine often involves large-scale nitration reactions. The process typically includes the use of nitric acid and sulfuric acid mixtures to achieve high yields and purity. The reaction conditions are carefully controlled to ensure the safety and efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions: 3-Chloro-5-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: Although less common, the pyridine ring can undergo oxidation under strong oxidative conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are employed.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products:
Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the chlorine atom.
Reduction: The major product is 3-chloro-5-aminopyridine.
Oxidation: Oxidized derivatives of the pyridine ring, though these reactions are less common.
Comparación Con Compuestos Similares
3-Nitropyridine: Similar in structure but lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
2-Chloro-5-nitropyridine: The chlorine atom is positioned differently, affecting its reactivity and the types of reactions it undergoes.
4-Chloro-3-nitropyridine: Another positional isomer with different reactivity patterns.
Uniqueness: 3-Chloro-5-nitropyridine is unique due to the specific positioning of the chlorine and nitro groups, which influences its reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions makes it versatile for use in different applications .
Propiedades
IUPAC Name |
3-chloro-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O2/c6-4-1-5(8(9)10)3-7-2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTXEQVAHJCPSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376555 | |
| Record name | 3-chloro-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22353-33-9 | |
| Record name | 3-chloro-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















